![molecular formula C13H17NO4S B2804834 Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate CAS No. 388615-74-5](/img/structure/B2804834.png)
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Overview
Description
“Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate” is a compound that has attracted significant attention from the scientific research community. It is a compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . The compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Scientific Research Applications
- The pyrrolidine ring in MSV serves as a versatile scaffold for designing novel biologically active compounds . Medicinal chemists often use this nitrogen heterocycle to explore pharmacophore space efficiently.
- MSV derivatives have shown promise as antibacterial agents. SAR investigations indicate that specific N′-substituents and 4′-phenyl substituents impact antibacterial activity .
- Additionally, some MSV analogs exhibit antileishmanial and antimalarial properties . For instance, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] demonstrated significant antimalarial effects against Plasmodium berghei-infected mice.
- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins .
Medicinal Chemistry and Drug Design
Antibacterial and Antiparasitic Properties
Enantioselective Protein Binding
Future Directions
The future directions for the research and development of “Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .
properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(16,17)14-9-3-4-12(14)13(15)18-2/h5-8,12H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRPAGBRJCRZON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |
Synthesis routes and methods
Procedure details
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